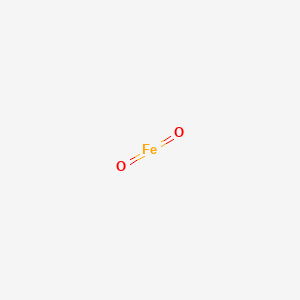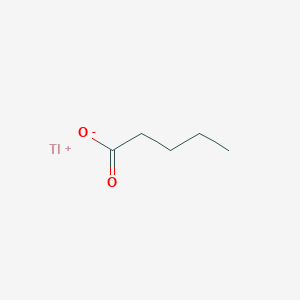
Thallium(1+) pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(1+) pentanoate is a chemical compound with the formula C₅H₉O₂Tl. It is a salt formed from thallium and pentanoic acid. Thallium is a heavy metal known for its toxicity and various industrial applications. Pentanoic acid, also known as valeric acid, is a carboxylic acid with a five-carbon chain. The combination of these two components results in this compound, which has unique properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thallium(1+) pentanoate can be synthesized through the reaction of thallium(I) hydroxide with pentanoic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolving thallium(I) hydroxide in water to form a thallium(I) hydroxide solution.
- Adding pentanoic acid to the solution while stirring.
- Allowing the reaction to proceed at room temperature until the formation of this compound is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade thallium(I) hydroxide and pentanoic acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Thallium(1+) pentanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The pentanoate group can be substituted with other ligands in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and chlorine.
Reduction: Reducing agents such as sulfur dioxide and hydrogen sulfide can be used.
Substitution: Ligands like halides (chloride, bromide, iodide) can replace the pentanoate group.
Major Products Formed
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds such as thallium(I) chloride.
Substitution: Thallium halides like thallium(I) chloride, thallium(I) bromide, and thallium(I) iodide.
Scientific Research Applications
Thallium(1+) pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving thallium’s effects on biological systems.
Medicine: Investigated for its potential use in diagnostic imaging and treatment of certain medical conditions.
Industry: Utilized in the production of specialized materials and compounds.
Mechanism of Action
Thallium(1+) pentanoate exerts its effects through the interaction of thallium ions with biological molecules. Thallium ions can mimic potassium ions, interfering with cellular processes such as energy production and ion transport. This leads to the inhibition of enzymes like Na+/K±ATPase, disrupting cellular homeostasis and causing toxicity.
Comparison with Similar Compounds
Similar Compounds
- Thallium(I) acetate
- Thallium(I) formate
- Thallium(I) propionate
Comparison
Thallium(1+) pentanoate is unique due to its specific pentanoate ligand, which imparts distinct chemical properties compared to other thallium(I) carboxylates. The length of the carbon chain in the pentanoate group influences the compound’s solubility, reactivity, and biological interactions.
Properties
CAS No. |
34244-89-8 |
|---|---|
Molecular Formula |
C5H9O2Tl |
Molecular Weight |
305.51 g/mol |
IUPAC Name |
pentanoate;thallium(1+) |
InChI |
InChI=1S/C5H10O2.Tl/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
PSALHIODCWGMMB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(=O)[O-].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
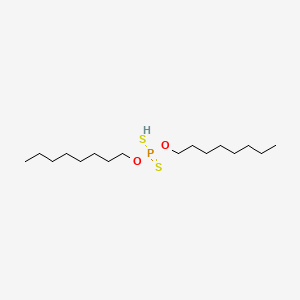

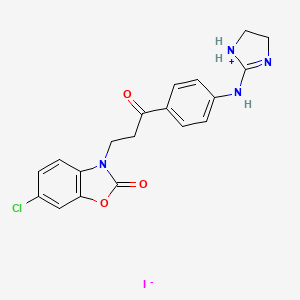



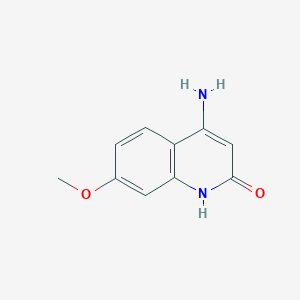
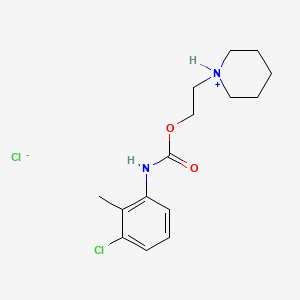

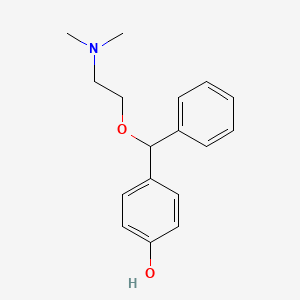
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)

